molecular formula C13H16N2O B2537364 1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol CAS No. 371765-93-4

1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol

Cat. No. B2537364
CAS RN: 371765-93-4
M. Wt: 216.284
InChI Key: VULNFYJJEVKDEJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For example, one synthesis method involves the reaction of S-Methyl-SH-imidazole^-carboxylic acid ethyl ester with lithium aluminium tetrahydride in tetrahydrofuran .


Molecular Structure Analysis

The molecular formula of a similar compound, (1-methyl-1H-imidazol-5-yl)methanamine, is C5H9N3 . It has an average mass of 111.145 Da and a monoisotopic mass of 111.079643 Da .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Antibacterial Properties : Research has identified compounds related to imidazole as potent antibacterial agents, particularly effective against anaerobic bacteria. This is exemplified in the study of a compound designed to act as a pro-drug, releasing a lethal species specifically within the target anaerobic bacterial cell (Dickens et al., 1991).

  • Antifungal and Antimicrobial Applications : Imidazole derivatives have been found to be effective against various fungi and Gram-positive bacteria, with some compounds showing significant activity against Candida albicans in vivo (Heeres & van Cutsem, 1981). Another study indicates the anti-leishmanial and anti-fungal activities of certain synthesized compounds related to imidazole (Hussain et al., 2016).

  • Molecular Structure Analysis : Studies have been conducted on the structural and spectroscopic properties of imidazole derivatives. This includes investigations into their optimized molecular structures, vibrational wavenumbers, and charge distribution, which are crucial for understanding their reactivity and interaction with biological targets (Almutairi et al., 2019).

  • Material Science Applications : In the field of material science, imidazole derivatives have been explored for their potential in improving the thermal latency of epoxy-phenolic resins. Novel amphiphatic imidazole compounds have shown better thermal latency compared to commercial catalysts, indicating their usefulness in industrial applications (Wong et al., 2010).

  • Molecular Docking Predictions : The potential binding site poses of imidazole derivatives within the active site of target proteins have been simulated through molecular docking analysis. This is significant for developing new potent treatments, as it aids in understanding how these compounds interact with biological molecules (Almutairi et al., 2019).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological target. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

Imidazole compounds can cause severe skin burns and eye damage . They should be handled with protective gloves/protective clothing/eye protection/face protection . They should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(3-methylimidazol-4-yl)-3-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15-10-14-9-12(15)13(16)8-7-11-5-3-2-4-6-11/h2-6,9-10,13,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULNFYJJEVKDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-imidazol-5-yl)-3-phenylpropan-1-ol

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